

In-Depth Technical Guide: Spectral Data of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(4-Propylphenyl)ethan-1-one

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This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-(4-Propylphenyl)ethan-1-one**, a molecule of interest in various chemical research and development sectors. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **1-(4-Propylphenyl)ethan-1-one**, providing a clear and concise reference for its structural characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **1-(4-Propylphenyl)ethan-1-one**



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.88	d	2H	8.4	H-2, H-6 (Aromatic)
7.25	d	2H	8.4	H-3, H-5 (Aromatic)
2.62	t	2H	7.6	-CH ₂ - (propyl)
2.57	S	3H	-	-C(O)CH₃
1.65	sext	2H	7.5	-CH ₂ - (propyl)
0.93	t	3H	7.4	-CH₃ (propyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of **1-(4-Propylphenyl)ethan-1-one**[1]

Chemical Shift (δ) ppm	Assignment	
197.9	C=O	
148.8	C-4 (Aromatic)	
135.0	C-1 (Aromatic)	
128.7	C-3, C-5 (Aromatic)	
128.3	C-2, C-6 (Aromatic)	
38.1	-CH ₂ - (propyl)	
26.6	-C(O)CH₃	
24.1	-CH ₂ - (propyl)	
13.8	-CH₃ (propyl)	

Infrared (IR) Spectroscopy



Table 3: FT-IR Spectral Data of 1-(4-Propylphenyl)ethan-1-one

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H Stretch
2960-2850	Strong	Aliphatic C-H Stretch
1685	Strong	C=O Stretch (Aryl Ketone)
1605, 1575	Medium-Strong	C=C Aromatic Ring Stretch
1415	Medium	CH₃ Bending
1358	Medium	CH₃ Bending
1267	Strong	C-C(=O)-C Stretch and Bending
825	Strong	p-Disubstituted Benzene C-H Bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 1-(4-Propylphenyl)ethan-1-one[2]

m/z	Relative Intensity (%)	Proposed Fragment
162	25	[M] ⁺ (Molecular Ion)
147	100	[M - CH ₃] ⁺
119	30	[M - C ₃ H ₇] ⁺ or [M - CH ₃ CO] ⁺
91	45	[C ₇ H ₇]+ (Tropylium ion)
43	55	[CH₃CO]+

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are representative of standard practices in



analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of 1-(4-Propylphenyl)ethan-1-one is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are typically acquired on a Bruker Avance or similar spectrometer operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0-220 ppm is common. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-10 seconds) are often required.
- Data Processing: The raw data (Free Induction Decay FID) is processed by applying a
 Fourier transform. Phase correction and baseline correction are performed. The chemical
 shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

• Sample Preparation: For a liquid sample like **1-(4-Propylphenyl)ethan-1-one**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[3][4]



- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum or a Bruker Tensor series instrument, is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the salt plates) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

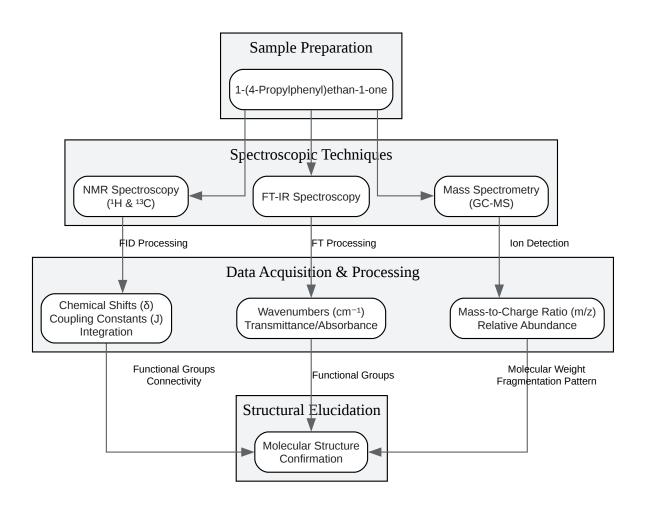
Mass Spectrometry (MS)

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the compound in a volatile solvent like dichloromethane or hexane is injected into the GC.
- Gas Chromatography Conditions: A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. Helium is typically used as the carrier gas.[5]
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **1-(4-Propylphenyl)ethan-1-one**.





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Caption: Workflow for the spectral analysis of **1-(4-Propylphenyl)ethan-1-one**.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Data of 1-(4-Propylphenyl)ethan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124536#spectral-data-of-1-4-propylphenyl-ethan-1-one]

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